N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide
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Overview
Description
“N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide” is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9F3N2O2/c13-12(14,15)8-6-7(3-4-9(8)16)17-11(18)10-2-1-5-19-10/h1-6H,16H2,(H,17,18) . This code represents the molecular structure of the compound, including the positions of the atoms and the bonds between them .Physical And Chemical Properties Analysis
“N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide” is a powder that should be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.
Drug Synthesis
The trifluoromethyl group in this compound is significant in pharmaceutical chemistry. It’s often included in drug design because it can greatly influence the biological activity of a compound. Drugs containing this group have been approved by the FDA, indicating its importance in therapeutic applications .
Antiproliferative Agents
Compounds with the trifluoromethyl group have been studied for their potential as antiproliferative agents, which could be used to inhibit the growth of cancer cells. The specific structure of “N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide” may be explored for its efficacy in this field .
Biological Activity Studies
The compound’s structure is conducive to modification, which allows researchers to synthesize derivatives with potential biological activities. These activities can range from antiviral to anticancer properties, depending on the modifications made to the molecule .
Pharmacophore Development
A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule. “N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide” can serve as a pharmacophore model for developing new drugs .
Chemical Synthesis Process Development
The compound is also involved in the development of chemical synthesis processes. This includes creating efficient, scalable methods for producing compounds with the trifluoromethyl group, which is a common feature in many pharmaceuticals .
Future Directions
The future directions for research on “N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide” are not specified in the search results. Given its structural similarity to other bioactive compounds , it could be of interest in various areas of research, including medicinal chemistry, drug discovery, and proteomics research . Further studies would be needed to explore its potential applications and to fully understand its properties and mechanisms of action.
properties
IUPAC Name |
N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)8-6-7(3-4-9(8)16)17-11(18)10-2-1-5-19-10/h1-6H,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDLOLOPZMOQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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